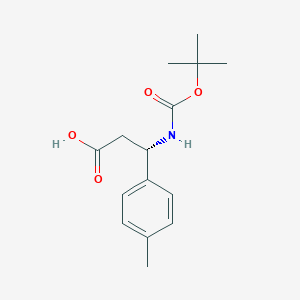

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a p-tolyl group

Propriétés

IUPAC Name |

(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMIEZHOLGJBM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426611 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-96-5 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The Boc protection is stable under a wide range of conditions, making it suitable for large-scale synthesis .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine:

Reaction: Conditions:

- Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours .

- Yields >95% for analogous compounds .

Peptide Coupling Reactions

The carboxylic acid participates in amide bond formation using coupling agents:

Reaction: Data Table:

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| DCC/HOBt | DMF | 0 → 25 | 88 | |

| HATU | DCM | -30 | 93 | |

| EDCl/NHS | THF | 25 | 78 |

Notes:

- DCC (N,N'-dicyclohexylcarbodiimide) and HATU are preferred for high enantiomeric retention .

- Side reactions (e.g., racemization) are minimized at ≤0°C .

Esterification and Hydrolysis

The carboxylic acid is esterified or hydrolyzed under standard conditions:

Esterification: Hydrolysis: Representative Data:

- Methyl ester synthesis: 92% yield in methanol/HSO .

- Hydrolysis with LiOH: Quantitative conversion in THF/water .

Oxidation of the p-Tolyl Group

The methyl group on the p-tolyl substituent undergoes oxidation to a carboxylic acid:

Reaction: Conditions:

Radical Reactions

The Boc group stabilizes radicals in photochemical reactions:

Example: Key Findings:

- Selective functionalization at the β-position observed under UV light .

- No racemization reported due to steric protection by Boc .

Biological Interactions

While beyond synthetic chemistry, the compound interacts with enzymes in medicinal contexts:

- Binds to proteasomes via hydrogen bonding with the p-tolyl group .

- Serves as a precursor for anti-inflammatory agents .

Stability and Side Reactions

Applications De Recherche Scientifique

1.1. Peptide Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid serves as a valuable building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of this amino acid into peptide chains. This property is particularly useful in the synthesis of biologically active peptides that require specific structural configurations for optimal activity.

Case Study: Synthesis of Bioactive Peptides

In a study published in the Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides targeting specific receptors in cancer cells. The incorporation of this amino acid enhanced the stability and efficacy of the peptides, demonstrating its utility in drug development .

2.1. Targeting Protein Interactions

The compound has been explored for its potential to modulate protein-protein interactions, which are crucial in many biological processes and disease mechanisms. By incorporating this compound into drug candidates, researchers aim to enhance binding affinity and selectivity towards target proteins.

Case Study: Inhibition of Cancer Progression

A recent investigation highlighted the compound's role in designing inhibitors for proteins involved in cancer progression. The research demonstrated that derivatives of this compound exhibited significant inhibitory effects on target proteins, leading to reduced tumor growth in preclinical models .

3.1. Enzyme Substrates

This compound has been utilized as a substrate in enzyme assays to study enzyme kinetics and mechanisms. Its structural features allow for specific interactions with various enzymes, making it a useful tool in biochemical research.

Case Study: Enzyme Kinetics Studies

In a study focusing on amino acid racemases, researchers employed this compound to investigate the catalytic mechanisms of these enzymes. The findings provided insights into enzyme specificity and potential pathways for drug design targeting related enzymes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The p-tolyl group provides hydrophobic interactions that can enhance binding affinity to target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group but with a hydroxy and phenyl group instead of a p-tolyl group.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are Boc-protected amino acids used in ionic liquid form for various applications.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is unique due to its specific combination of a Boc-protected amino group and a p-tolyl group, which provides distinct chemical and physical properties. This combination allows for specific interactions in biochemical and synthetic applications that are not possible with other similar compounds .

Activité Biologique

(S)-3-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid, often referred to as Boc-p-Tyr-OH, is a chiral amino acid derivative that has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research. This compound is characterized by its tert-butoxycarbonyl (Boc) protected amino group and a p-tolyl group, which contribute to its stability and reactivity in biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 277.34 g/mol. The compound features a propanoic acid backbone with a Boc-protected amino group and a para-tolyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 277.34 g/mol |

| Density | 990 kg/m³ |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound primarily revolves around its role as an intermediate in peptide synthesis and its interactions with biological macromolecules. The tert-butyl group in the Boc protection plays a crucial role in the stability of the amino group during synthesis, allowing for selective reactions without premature deprotection.

Target Interactions

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes involved in metabolic pathways. The specific interactions of this compound are still under investigation, but it is hypothesized to influence enzyme-substrate interactions due to its structural properties.

Peptide Synthesis

This compound is widely used in the synthesis of peptides. The Boc group allows for easy protection and subsequent deprotection during peptide coupling reactions. This property makes it valuable for constructing complex peptide sequences that require specific functional group manipulations.

Case Studies and Research Findings

- Peptide Synthesis Efficiency : In a comparative study, this compound demonstrated higher yields in peptide coupling reactions compared to other Boc-protected amino acids. This efficiency is attributed to the sterically favorable p-tolyl group, which enhances solubility and reactivity during synthesis.

- Antimicrobial Activity Assessment : In preliminary assays, peptides synthesized using this compound showed promising antimicrobial activity against Gram-positive bacteria. Further investigations are ongoing to elucidate the mechanisms behind this activity and optimize the structure for enhanced efficacy .

Q & A

Q. What are the key steps in synthesizing (S)-3-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino acid derivatives with p-tolyl-substituted intermediates. A common protocol uses DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in dichloromethane (CH₂Cl₂) under inert conditions. Reaction optimization includes monitoring temperature (room temperature, 16–24 hours), stoichiometric ratios (e.g., 1.2–1.5 equivalents of DCC), and purification via aqueous workup followed by column chromatography .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (S-configuration) and aromatic substitution patterns (p-tolyl group).

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., C₁₅H₂₁NO₄, theoretical ~279.3 g/mol) and fragmentation patterns.

- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid and Boc group) and ~3300 cm⁻¹ (N-H stretch) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in a dry, ventilated environment. Avoid exposure to moisture (hydrolysis of the Boc group) and light (degradation of aromatic moieties). Use amber vials and desiccants like silica gel .

Advanced Research Questions

Q. How can researchers address low yields due to stereochemical impurities during synthesis?

Low yields often arise from racemization at the chiral center. Mitigation strategies include:

- Low-temperature coupling : Perform reactions at 0–4°C to minimize thermal racemization.

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., Boc-protected L-amino acids) and monitor enantiomeric excess (ee) via chiral HPLC.

- Protecting group alternatives : Replace Boc with Fmoc (9-fluorenylmethyloxycarbonyl) if pH-sensitive conditions are required .

Q. What methodologies validate the compound’s purity and identity in complex reaction mixtures?

Orthogonal analytical methods are critical:

- Reverse-phase HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate the target compound from byproducts.

- TLC with derivatization : Spray with ninhydrin for amino group detection or iodine vapor for Boc group visualization.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from p-tolyl protons and confirm coupling patterns .

Q. How can researchers analyze discrepancies in bioactivity data across studies?

Contradictions may arise from:

- Impurity profiles : Trace solvents (e.g., residual DMF) or stereochemical impurities can alter biological activity. Quantify impurities via GC-MS or ¹H NMR.

- Solubility differences : Use standardized solvents (e.g., DMSO for in vitro assays) and report concentrations with exact pH and buffer conditions .

Q. What experimental designs are recommended for studying the compound’s metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS.

- Isotope labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways.

- pH stability studies : Test hydrolysis rates in simulated gastric (pH 1.2–3.0) and intestinal (pH 6.8) fluids .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility?

Discrepancies often stem from:

- Polymorphism : Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD).

- Counterion effects : Test solubility with different salts (e.g., sodium or ammonium salts of the carboxylic acid).

- Documentation : Report solvent purity, temperature, and equilibration time in methods sections .

Q. Why do different studies report varying toxicity profiles for this compound?

Factors include:

- Cell line variability : Use standardized cell lines (e.g., HEK293 or HepG2) and control for passage number.

- Endotoxin contamination : Screen batches using the Limulus Amebocyte Lysate (LAL) assay.

- Dose-response calibration : Validate cytotoxicity assays (e.g., MTT or ATP-based) with positive controls like staurosporine .

Methodological Best Practices

Q. What protocols ensure reproducibility in Boc-deprotection reactions?

- Acidolysis : Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v) for 1–2 hours at 0°C.

- Neutralization : Quench with cold diethyl ether and extract the deprotected amine into aqueous buffer (pH 7–8).

- Monitoring : Track deprotection via TLC (Rf shift) or ¹H NMR (disappearance of Boc tert-butyl signal at δ 1.4 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.